molecular formula C10H11NO5 B2925260 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione CAS No. 1217987-13-7

1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione

Cat. No.: B2925260
CAS No.: 1217987-13-7
M. Wt: 225.2
InChI Key: MWNPFZGFCGCPRJ-ZFOOQFFZSA-N
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Description

1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[321]octan-2-yl]pyrrolidine-2,5-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core and the subsequent attachment of the pyrrolidine-2,5-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to each specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-6-3-5(7-4-15-10(6)16-7)11-8(13)1-2-9(11)14/h5,7,10H,1-4H2/t5-,7?,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNPFZGFCGCPRJ-ZFOOQFFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CC(=O)C3OCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)[C@H]2CC(=O)[C@@H]3OCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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